SR2211

RORγ Isoform Selectivity Nuclear Receptor

SR2211 is a validated, selective RORγ inverse agonist engineered to eliminate RORα cross-reactivity, unlike SR1001. Its clean isoform selectivity enables unambiguous attribution of observed effects to RORγ blockade in Th17 cell differentiation, autoimmune disease models (CIA/EAE), and diabetic retinopathy studies. Essential for researchers requiring precise target deconvolution without confounding off-target nuclear receptor modulation.

Molecular Formula C26H24F7N3O
Molecular Weight 527.5 g/mol
CAS No. 1359164-11-6
Cat. No. B610972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR2211
CAS1359164-11-6
SynonymsSR-2211;  SR2211; SR 2211; 
Molecular FormulaC26H24F7N3O
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4
InChIInChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2
InChIKeyKVHKWAZUPPBMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR2211 (1359164-11-6): A Selective RORγ Inverse Agonist for Th17-Driven Inflammation and Autoimmune Research


SR2211 (CAS 1359164-11-6) is a potent and selective synthetic inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ), including its T-cell specific isoform RORγt [1]. Developed through iterative medicinal chemistry optimization of the dual RORα/γ inverse agonist SR1001 scaffold, SR2211 was specifically designed to diminish RORα activity while maintaining selectivity over liver X receptor (LXR) and farnesoid X receptor (FXR) [1]. It is a piperazine-containing biphenyl compound with molecular formula C26H24F7N3O and a molecular weight of 527.48 [1].

Why SR2211 Cannot Be Replaced by Generic RORγ Modulators: Critical Isoform Selectivity Defines Its Scientific Utility


The RORγ inverse agonist class encompasses compounds with markedly divergent isoform selectivity profiles, potency ranges, and off-target activity signatures that preclude generic substitution in experimental systems. SR2211 was engineered from the dual RORα/γ inverse agonist SR1001 scaffold to eliminate RORα cross-reactivity while preserving LXR and FXR selectivity [1]. Other widely available RORγ modulators, including SR1555 (IC50 ≈ 1 μM), SR1001 (Ki RORγ = 111 nM but with retained RORα activity, Ki = 172 nM), TMP778, GSK805, and GNE-3500, exhibit distinct selectivity fingerprints, varying degrees of in vitro and in vivo efficacy, and divergent effects on T helper cell differentiation and regulatory T cell populations [1][2]. Substituting SR2211 with a pan-ROR inhibitor or a less selective analog would confound interpretation of RORγ-specific biology and yield non-equivalent experimental outcomes.

SR2211 Quantitative Differentiation: Comparator-Based Evidence for Informed Procurement


SR2211 vs. SR1001: RORγ-Selective Binding with Eliminated RORα Cross-Reactivity

SR2211 was derived from the dual RORα/γ inverse agonist SR1001 via medicinal chemistry optimization specifically aimed at eliminating RORα activity. In competitive radioligand binding assays, SR2211 binds to RORγ with a Ki of 105 nM and at 10 μM inhibits RORγ transcriptional activity by 90% while exhibiting no detectable effect on RORα transcriptional activity [1]. In contrast, SR1001 retains potent RORα binding (Ki = 172 nM) alongside RORγ binding (Ki = 111 nM) [2]. This isoform selectivity distinction is critical because RORα and RORγ have non-redundant physiological roles; genetic ablation of RORγ alone impairs Th17 differentiation, whereas combined RORα/RORγ ablation produces a more pronounced phenotype [1].

RORγ Isoform Selectivity Nuclear Receptor Th17 Differentiation

SR2211 vs. SR1555: Superior Potency in RORγ Inverse Agonism and In Vivo Efficacy

In a head-to-head comparison of RORγ inverse agonists in the collagen-induced arthritis (CIA) mouse model, SR2211 demonstrated superior in vivo efficacy relative to SR1555. Chang et al. (2014) reported that SR1555 was less efficacious than SR2211 in CIA mice, which was attributed to both reduced ability to repress RORγ activity in vitro and a different pharmacological profile [1]. In vitro, SR2211 exhibits an IC50 of ~320 nM in cell-based GAL4-RORγ reporter assays and a Ki of 105 nM [2], whereas SR1555 shows an IC50 of approximately 1 μM (1000 nM) [3], representing an approximately 3-fold lower potency. SR2211 (20 mg/kg, twice daily for 15 days) produced statistically significant reduction in joint inflammation in CIA mice compared to vehicle controls [1].

RORγ Inverse Agonist Potency Collagen-Induced Arthritis In Vivo Efficacy

SR2211 Functional Selectivity: Preserved Th1 Differentiation vs. Th17 Suppression

SR2211 exhibits functional selectivity in T helper cell differentiation, suppressing Th17 differentiation without impairing Th1 differentiation. Under Th17-polarizing conditions, SR2211 significantly inhibited IL-17 production from naïve CD4+ T cells [1]. Critically, SR2211 treatment did not block differentiation toward Th1 cells, and in CIA mice, systemic Th1 activation was detected as indicated by an increase in IFNγ levels [1]. This functional profile contrasts with other RORγ modulators such as SR1555, which has been shown to stimulate T regulatory (Treg) cell differentiation in addition to suppressing Th17 cells [2]. The preserved Th1 response under SR2211 treatment may have implications for host defense, as Th1 immunity is important for clearance of intracellular pathogens.

T Cell Differentiation Th17 Th1 Functional Selectivity IFNγ

SR2211 Nuclear Receptor Selectivity Profile: Minimal Off-Target Activity at LXRα and FXR

SR2211 demonstrates a clean nuclear receptor selectivity profile with minimal off-target activity. At 10 μM, SR2211 inhibited RORγ transcriptional activity by 90% while exhibiting no detectable effect on RORα or farnesoid X receptor (FXR) transcriptional activity [1]. It shows weak activation of liver X receptor α (LXRα) . In contrast, the progenitor compound SR1001 retains potent activity at RORα (Ki = 172 nM) [2], and the natural product ursolic acid activates the glucocorticoid receptor in addition to RORγ [1]. Other widely used RORγt inhibitors such as TMP778 (IC50 = 7 nM in FRET) and GSK805 (IC50 ≈ 4 nM) exhibit higher potency but may possess distinct selectivity profiles that require independent validation [3].

Nuclear Receptor Selectivity Off-Target Activity LXRα FXR RORα

SR2211 In Vivo Efficacy in Multiple Disease Models: CIA Arthritis and EAE

SR2211 has demonstrated in vivo efficacy in multiple preclinical disease models, establishing its utility as a validated pharmacological tool. In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, SR2211 (20 mg/kg twice daily for 15 days) produced statistically significant reduction in joint inflammation compared to vehicle controls [1]. In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, SR2211 protected mice from disease development, consistent with genetic ablation studies showing RORγ deficiency impairs EAE progression [2]. In a 2025 study of diabetic retinopathy, 26-week SR2211 treatment restored Treg numbers and reduced Th17 cells, vascular leakage, and acellular capillaries in diabetic mice [3]. This breadth of validated in vivo applications across immunology, autoimmunity, and metabolic inflammation distinguishes SR2211 from less extensively characterized analogs.

Collagen-Induced Arthritis Experimental Autoimmune Encephalomyelitis Multiple Sclerosis Rheumatoid Arthritis In Vivo Efficacy

SR2211 Research Application Scenarios: Where RORγ Selectivity Defines Experimental Outcomes


Dissecting RORγ-Specific vs. RORα-Mediated Contributions to Th17 Cell Biology

SR2211 enables clean dissection of RORγ-dependent phenotypes in Th17 cell differentiation without confounding RORα inhibition. Its elimination of RORα cross-reactivity (absent in SR1001) allows researchers to attribute observed effects specifically to RORγ blockade [1]. This is critical for studies investigating the non-redundant roles of RORα and RORγ in Th17 development, circadian rhythm regulation, and metabolic homeostasis. Experimental protocols typically employ SR2211 at 5-10 μM in vitro for EL-4 cell IL-17 inhibition assays or in primary naïve CD4+ T cell differentiation cultures [1].

Preclinical Autoimmune Disease Modeling: Rheumatoid Arthritis and Multiple Sclerosis

SR2211 serves as a validated tool compound for evaluating RORγ inhibition in collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) models. Its established in vivo efficacy in both CIA (20 mg/kg twice daily, 15 days) and EAE (disease protection) provides a benchmark for comparing novel RORγ modulators [1][2]. The compound's selectivity profile ensures that observed therapeutic effects can be reasonably attributed to RORγ inverse agonism rather than off-target nuclear receptor modulation.

Th17/Th1 Balance Studies and Host Defense Research

SR2211's functional selectivity—suppressing Th17 differentiation while preserving Th1 differentiation and IFNγ production—makes it uniquely suited for studies examining the Th17/Th1 balance in autoimmune disease pathogenesis and host defense [1]. In CIA mice, SR2211 treatment was associated with increased systemic IFNγ, indicating intact Th1 immunity [1]. This profile may be advantageous compared to compounds like SR1555, which additionally stimulate Treg differentiation and may produce different net effects on adaptive immunity.

Metabolic Inflammation and Diabetic Complications Research

SR2211 has demonstrated therapeutic effects in diabetic retinopathy models, restoring Treg numbers, reducing Th17 cells, and ameliorating vascular damage and microglial activation in diabetic mice treated for 26 weeks [1]. Its weak LXRα activation and absence of FXR or RORα activity make it suitable for metabolic studies where LXR or FXR off-target effects would confound interpretation of cholesterol, bile acid, or glucose homeostasis readouts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR2211

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.